Cas no 116707-99-4 (5-Methoxy-1,3-dimethyl-2-indolinone)

5-Methoxy-1,3-dimethyl-2-indolinone structure
116707-99-4 structure
商品名:5-Methoxy-1,3-dimethyl-2-indolinone
CAS番号:116707-99-4
MF:C11H13NO2
メガワット:191.22642
CID:63248
PubChem ID:9942363

5-Methoxy-1,3-dimethyl-2-indolinone 化学的及び物理的性質

名前と識別子

    • 5-Methoxy-1,3-dimethyl-2-indolinone
    • 1,3-Dihydro-5-methoxy-1,3-dimethyl-2H-indol-2-one
    • 1,3-DIMETHYL-5-METHOXY-2,3-DIHYDRO-1H-INDOLE-2-ONE
    • 5-methoxy-1,3-dimethylindolin-2-one
    • 1,3-Dimethyl-5-methoxyindoline-2-one
    • 5-Methoxy-1,3-dimethyl-1H-indol-2(3H)-one
    • 1,3-Dimethyl-5-methoxy-1H-indole-2(3H)-one
    • 116707-99-4
    • DTXSID60433113
    • OEFXMHVYDQGQRW-UHFFFAOYSA-N
    • 1,3-dimethyl-5-methoxy-2-indolinone
    • C91847
    • 5-methoxy-1,3-dimethyl-3H-indol-2-one
    • 5-methoxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
    • 5-methoxy-l,3-dimethyloxindole
    • SCHEMBL8532730
    • AKOS015909550
    • インチ: InChI=1S/C11H13NO2/c1-7-9-6-8(14-3)4-5-10(9)12(2)11(7)13/h4-7H,1-3H3
    • InChIKey: OEFXMHVYDQGQRW-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C2C(C(C)C(=O)N2C)=C1

計算された属性

  • せいみつぶんしりょう: 191.094628657g/mol
  • どういたいしつりょう: 191.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.124
  • ゆうかいてん: 84-86 ºC
  • ふってん: 371.551 °C at 760 mmHg
  • フラッシュポイント: 178.508 °C

5-Methoxy-1,3-dimethyl-2-indolinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M244685-100mg
5-Methoxy-1,3-dimethyl-2-indolinone
116707-99-4
100mg
$ 355.00 2022-06-04
TRC
M244685-250mg
5-Methoxy-1,3-dimethyl-2-indolinone
116707-99-4
250mg
$ 700.00 2022-06-04
TRC
M244685-50mg
5-Methoxy-1,3-dimethyl-2-indolinone
116707-99-4
50mg
$ 215.00 2022-06-04

5-Methoxy-1,3-dimethyl-2-indolinoneに関する追加情報

Introduction to 5-Methoxy-1,3-dimethyl-2-indolinone (CAS No. 116707-99-4)

5-Methoxy-1,3-dimethyl-2-indolinone, identified by its Chemical Abstracts Service (CAS) number 116707-99-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic molecule, featuring a substituted indoline core, has garnered attention due to its structural complexity and potential biological activities. The presence of a methoxy group at the 5-position and dimethyl substituents at the 1- and 3-positions introduces unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The indoline framework is a privileged structure in medicinal chemistry, known for its prevalence in biologically active natural products and synthetic drugs. The 5-Methoxy-1,3-dimethyl-2-indolinone derivative exemplifies this motif's versatility, offering a platform for exploring novel pharmacophores. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with target proteins, facilitating the design of more effective derivatives.

In the context of drug discovery, 5-Methoxy-1,3-dimethyl-2-indolinone has been investigated for its potential interactions with various biological targets. For instance, studies suggest that indoline derivatives may exhibit inhibitory effects on enzymes involved in inflammatory pathways. The methoxy group enhances lipophilicity, which is often crucial for membrane permeability, while the dimethyl groups contribute to steric hindrance, influencing binding affinity. These features make it an attractive candidate for further optimization.

Recent publications highlight the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone through efficient multi-step routes, including cyclization and functional group interconversions. The use of catalytic methods has improved yield and purity, enabling large-scale production for both academic and industrial applications. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been employed to elucidate its molecular structure, confirming the presence of the intended substituents.

The pharmaceutical industry has shown interest in 5-Methoxy-1,3-dimethyl-2-indolinone as a building block for novel therapeutics. Researchers are exploring its derivatives as potential candidates for treating neurological disorders, cancer, and infectious diseases. The indoline core is particularly relevant in neurodegenerative diseases due to its ability to cross the blood-brain barrier. Additionally, modifications at the 5-position can fine-tune pharmacokinetic properties, enhancing bioavailability and reducing metabolic clearance.

Biocatalytic approaches have also been explored in the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone, leveraging enzymes to achieve regioselective functionalization. This green chemistry approach aligns with sustainable drug development practices by minimizing waste and reducing reliance on harsh chemical conditions. Such methodologies are increasingly adopted in industrial settings to meet regulatory demands for environmentally friendly processes.

The role of computational tools in optimizing 5-Methoxy-1,3-dimethyl-2-indolinone derivatives cannot be overstated. Molecular dynamics simulations have provided insights into conformational changes upon binding to biological targets, aiding in rational drug design. Additionally, virtual screening techniques have accelerated the identification of promising analogs by predicting binding affinities before experimental validation.

In conclusion,5-Methoxy-1,3-dimethyl-2-indolinone (CAS No. 116707-99-4) represents a fascinating compound with diverse applications in pharmaceutical research. Its structural features and potential biological activities make it a compelling subject for further investigation. As synthetic methodologies and computational tools continue to evolve,5-Methoxy-1,3-dimethyl-2-indolinone derivatives are likely to play a pivotal role in developing next-generation therapeutics.

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